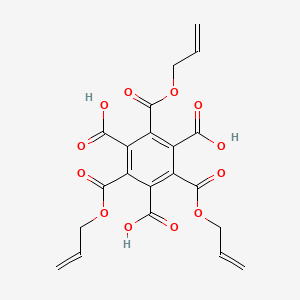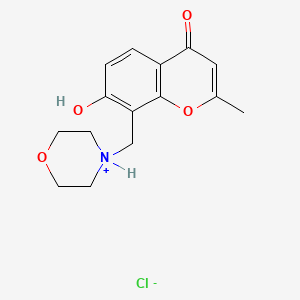
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by the presence of a chromone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the aminomethylation of 7-hydroxychromone derivatives. The reaction conditions often include the use of formaldehyde and morpholine in the presence of an acid catalyst to introduce the morpholinomethyl group at the 8th position of the chromone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the morpholinomethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 7-keto-2-methyl-8-morpholinomethylchromone.
Reduction: Formation of dihydro-7-hydroxy-2-methyl-8-morpholinomethylchromone.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromone core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride involves its interaction with various molecular targets. The chromone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholinomethyl group may enhance the compound’s solubility and cellular uptake, facilitating its interaction with intracellular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar chromone core with different substituents.
7-Hydroxy-4-methylcoumarin: Contains a coumarin core instead of a chromone core.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromone core with an iodo substituent
Uniqueness
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
67226-80-6 |
|---|---|
Formule moléculaire |
C15H18ClNO4 |
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
7-hydroxy-2-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C15H17NO4.ClH/c1-10-8-14(18)11-2-3-13(17)12(15(11)20-10)9-16-4-6-19-7-5-16;/h2-3,8,17H,4-7,9H2,1H3;1H |
Clé InChI |
SBFSYPRQAHMAOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCOCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



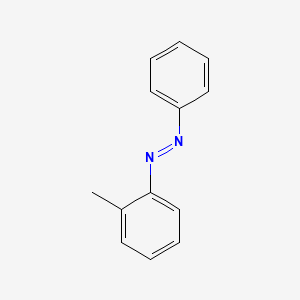

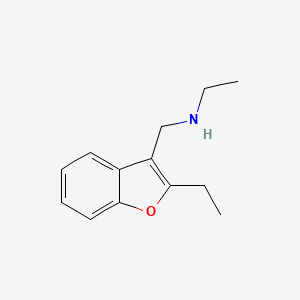
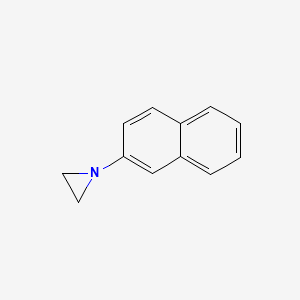

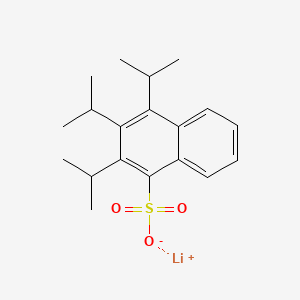
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
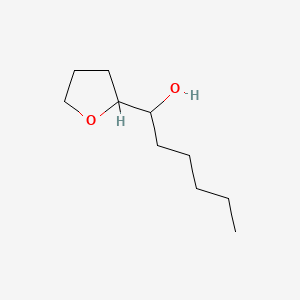

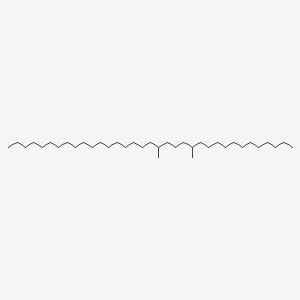
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
